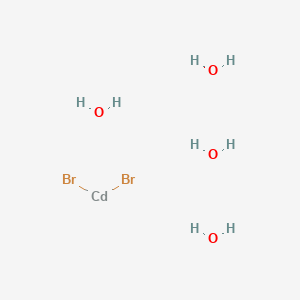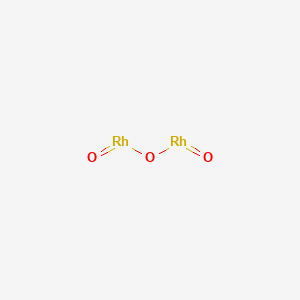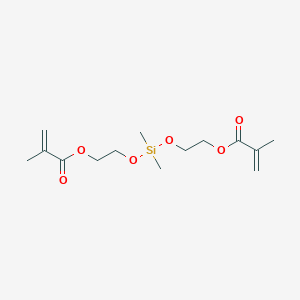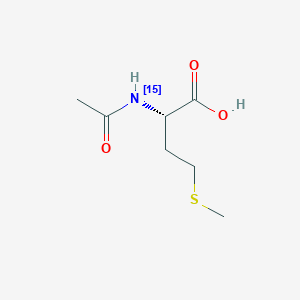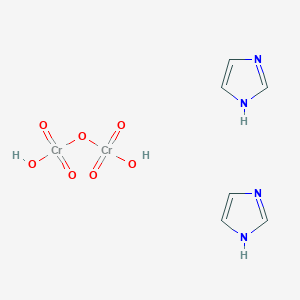
hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;1H-imidazole is a complex compound involving chromium in a high oxidation state.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium is typically synthesized through the reaction of chromium trioxide with water. This reaction spontaneously generates chromic acid, dichromic acid, and their oligomers . The specific reaction conditions, such as temperature and pH, can influence the formation and stability of these compounds.
Industrial Production Methods
Industrial production of hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium involves the controlled reaction of chromium trioxide with water under specific conditions to ensure the desired product is obtained. The process may include steps to purify and isolate the compound from other reaction by-products.
Análisis De Reacciones Químicas
Types of Reactions
Hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium undergoes various chemical reactions, including:
Oxidation: This compound can act as an oxidizing agent, facilitating the oxidation of other substances.
Reduction: Under certain conditions, it can be reduced to lower oxidation states of chromium.
Substitution: It can participate in substitution reactions where ligands or atoms in the compound are replaced by others.
Common Reagents and Conditions
Common reagents used in reactions with hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium include reducing agents like sulfur dioxide and oxidizing agents like hydrogen peroxide. The reactions typically occur under acidic conditions to maintain the stability of the compound.
Major Products Formed
The major products formed from reactions involving hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield lower oxidation states of chromium, while oxidation reactions may produce higher oxidation states or different chromium compounds.
Aplicaciones Científicas De Investigación
Hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium has several scientific research applications:
Chemistry: It is used as an oxidizing agent in various chemical reactions and processes.
Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the context of its oxidative properties.
Mecanismo De Acción
The mechanism of action of hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium involves its ability to act as an oxidizing agent. It can transfer oxygen atoms to other substances, facilitating their oxidation. This property is due to the high oxidation state of chromium in the compound, which makes it highly reactive. The molecular targets and pathways involved in its action depend on the specific application and context in which it is used.
Comparación Con Compuestos Similares
Hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium can be compared with other similar compounds, such as:
Chromic Acid (H2CrO4): Another strong oxidizing agent with similar properties and applications.
Dichromic Acid (H2Cr2O7): A related compound that also acts as a strong oxidizing agent and is generated from chromium trioxide.
Oligomers of Chromic and Dichromic Acid: These compounds share similar chemical properties and reactivity due to their chromium content.
Propiedades
Fórmula molecular |
C6H10Cr2N4O7 |
|---|---|
Peso molecular |
354.16 g/mol |
Nombre IUPAC |
hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;1H-imidazole |
InChI |
InChI=1S/2C3H4N2.2Cr.2H2O.5O/c2*1-2-5-3-4-1;;;;;;;;;/h2*1-3H,(H,4,5);;;2*1H2;;;;;/q;;2*+1;;;;;;;/p-2 |
Clave InChI |
OPMAIHGGKQJERG-UHFFFAOYSA-L |
SMILES canónico |
C1=CN=CN1.C1=CN=CN1.O[Cr](=O)(=O)O[Cr](=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


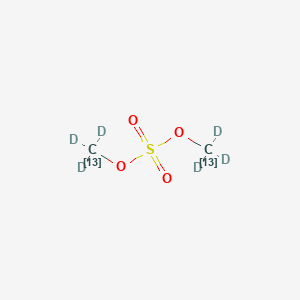
![Dimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})(3-sulfopropyl)azanium](/img/structure/B12060309.png)

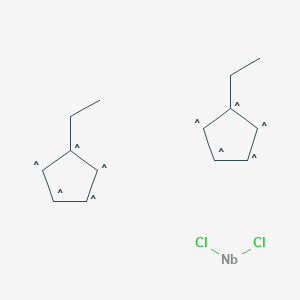

![9-Iminobenzo[a]phenoxazin-5-amine;perchloric acid](/img/structure/B12060341.png)
